1-allylpiperidine

概述

描述

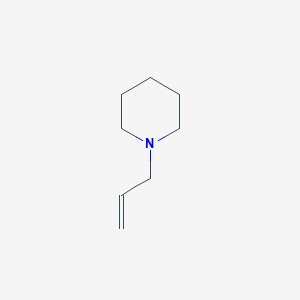

1-Allylpiperidine (CAS 14446-67-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. Structurally, it consists of a piperidine ring (a six-membered saturated ring with one nitrogen atom) substituted with an allyl group (–CH₂–CH=CH₂) at the nitrogen position (). This compound is a colorless to pale yellow liquid at room temperature, with a boiling point of 165–167°C, and is primarily used in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: 1-allylpiperidine can be synthesized through several methods. One common approach is the hydrosilylation reaction, where N-allylpiperidine is formed by reacting piperidine with allyl halides in the presence of a catalyst such as platinum(0) complex (Karstedt’s catalyst) under mild conditions . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

化学反应分析

Types of Reactions: 1-allylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-allylpiperidone.

Reduction: Reduction reactions can convert it into N-allylpiperidine derivatives with different functional groups.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: N-allylpiperidone.

Reduction: Various N-allylpiperidine derivatives.

Substitution: Substituted piperidines with different functional groups.

科学研究应用

Medicinal Chemistry

1-Allylpiperidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be incorporated into drugs targeting different biological pathways.

- Synthesis of Bioactive Compounds : this compound is utilized in the synthesis of 4-chloro-2-piperidin-1-yl-quinazoline, which exhibits potential antitumor activity. The reaction is typically conducted at elevated temperatures (100°C), demonstrating its utility in producing biologically active molecules .

- Neuropharmacological Studies : Research has indicated that derivatives of this compound can interact with neurotransmitter receptors, making them candidates for developing treatments for neurological disorders. For example, studies have focused on their effects on dopamine and serotonin receptors, which are crucial in managing conditions like depression and schizophrenia .

Organic Synthesis

This compound is a valuable building block in organic synthesis due to its ability to undergo various chemical transformations.

- Allylation Reactions : It is commonly employed in allylation reactions to produce more complex piperidine derivatives. The use of palladium catalysts has been reported to yield high selectivity and efficiency in these reactions, allowing for the creation of diverse compounds with potential therapeutic applications .

- Synthesis of Polymers : In polymer science, this compound derivatives have been used to create functionalized polymers that exhibit unique properties. For instance, poly(N,N-diallylazacycloalkane)s have been synthesized for use as anion-exchange membranes, showcasing the compound's versatility beyond small molecule synthesis .

Case Study 1: Synthesis of Piperidine Derivatives

A study detailed the synthesis of various piperidine derivatives using this compound as a starting material. The research highlighted the effectiveness of different reaction conditions and catalysts in achieving high yields and selectivity. For instance, reactions involving allyl bromide and piperidine compounds demonstrated promising results in producing complex structures with potential biological activity .

Case Study 2: Polymer Applications

Another significant application was explored in the development of anion-exchange membranes using this compound derivatives. These membranes were characterized for their thermal and alkaline stability, indicating their suitability for industrial applications such as fuel cells and water purification systems. The study emphasized the importance of functionalizing piperidine derivatives to enhance membrane performance .

作用机制

The mechanism of action of 1-allylpiperidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

相似化合物的比较

Comparison with Structurally Similar Piperidine Derivatives

This section compares 1-allylpiperidine with analogous compounds, focusing on structural features, physicochemical properties, synthetic methods, and biological relevance.

Structural and Physicochemical Properties

Key Observations :

- The allyl group in this compound increases molecular weight and boiling point compared to 1-methylpiperidine but reduces hydrophilicity relative to 1-acetylpiperidine.

- 1-Phenylpiperidine exhibits higher lipophilicity and boiling point due to the aromatic phenyl group, making it relevant in psychoactive drug research .

- 1-Allylpiperazine , though structurally distinct (piperazine ring), shares similar allyl substitution but has different reactivity due to the additional nitrogen atom .

Reactivity Differences :

- The allyl group in this compound enables electrophilic addition reactions (e.g., bromination) at the double bond, a feature absent in 1-methyl or 1-phenyl analogs.

Critical Analysis :

- This compound ’s allyl group may enhance blood-brain barrier penetration compared to bulkier phenyl or acetylated derivatives, though specific pharmacological data are sparse.

- 1-Phenylpiperidine derivatives are extensively studied for their psychoactive properties , whereas this compound’s applications remain more niche in synthetic chemistry .

生物活性

1-Allylpiperidine, an organic compound with the molecular formula C8H15N, is a derivative of piperidine characterized by the presence of an allyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the biological activity of this compound, presenting findings from various studies and synthesizing relevant data.

This compound is a colorless liquid at room temperature with a boiling point of approximately 151-152°C. Its structure allows it to interact with various biological systems, primarily targeting the respiratory system. The compound exhibits irritant properties, which can lead to respiratory issues upon exposure. The mechanism of action involves cellular disruption and potential oxidative stress in target tissues, which may contribute to its biological effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess significant antimicrobial activity. For instance, research highlighted the effectiveness of this compound derivatives against mycobacterial strains, demonstrating both planktonic and dormant cell activity. The following table summarizes findings from various studies on the antimicrobial efficacy of this compound:

Anticancer Activity

Research has also explored the anticancer properties of this compound derivatives. A study focused on the synthesis and evaluation of these compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation in central nervous system (CNS) pharmacology. Studies have indicated that it may act as an NMDA receptor antagonist, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of this compound in rodent models, researchers observed significant improvements in cognitive function following administration. The study concluded that the compound could mitigate oxidative stress-related neuronal damage.

Case Study 2: Antimicrobial Efficacy

A comparative analysis involving various piperidine derivatives revealed that this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics. This finding underscores its potential as a novel therapeutic agent in infectious diseases.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1-allylpiperidine, and how can reproducibility be ensured?

To synthesize this compound, researchers typically employ nucleophilic substitution or transition-metal-catalyzed allylation reactions. Key steps include:

- Purification : Use fractional distillation or column chromatography to isolate the compound.

- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Purity assessment : Gas chromatography (GC) or HPLC with ≥95% purity thresholds.

For reproducibility, document all parameters (e.g., solvent ratios, temperature, catalyst loading) in the experimental section, adhering to guidelines for methodological transparency . Include raw spectral data in supplementary materials to enable independent verification .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

- NMR spectroscopy : Use H-H COSY and NOESY to confirm stereochemistry and allyl group orientation.

- IR spectroscopy : Identify functional groups (e.g., C-N stretches in piperidine rings).

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives.

Cross-validate results with computational methods (e.g., DFT calculations) to address discrepancies in peak assignments .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying pH and temperature conditions?

- Experimental design : Use a factorial design varying pH (2–12) and temperature (25–80°C).

- Analysis : Monitor degradation via GC-MS at timed intervals.

- Controls : Include inert atmosphere (N) to isolate oxidative effects.

Report confidence intervals for degradation rates and use ANOVA to assess significance of variables .

Q. What are the best practices for validating synthetic yields and reaction efficiency in this compound production?

- Quantitative analysis : Use internal standards (e.g., deuterated analogs) in GC-MS.

- Yield optimization : Apply response surface methodology (RSM) to model reaction parameters.

- Error reporting : Calculate standard deviations across triplicate trials and disclose outliers .

Q. How can researchers address solubility challenges when formulating this compound for biological assays?

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) and co-solvents (PEG-400).

- Surfactant use : Evaluate biocompatible agents like Tween-80.

- Documentation : Report solubility limits (mg/mL) and stability in assay buffers .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., logP, pKa) of this compound be systematically resolved?

- Data reconciliation : Compare experimental vs. computational values (e.g., ChemAxon, ACD/Labs).

- Methodological audit : Assess whether original studies controlled for ionic strength or temperature.

- Meta-analysis : Use PRISMA guidelines to evaluate literature quality and identify bias .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in catalytic systems?

- Kinetic studies : Perform Eyring plot analysis to determine activation parameters.

- Isotopic labeling : Use C-labeled allyl groups to track bond reorganization via NMR.

- In situ spectroscopy**: Employ FTIR or Raman to detect intermediates .

Q. How should researchers design computational models to predict the bioactivity of this compound derivatives?

- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and logD.

- Docking studies : Target receptors (e.g., GPCRs) with AutoDock Vina, validating with MD simulations.

- Validation : Compare predictions with in vitro IC data and report root-mean-square errors (RMSE) .

Q. What methodologies are critical for analyzing enantiomeric excess in chiral this compound analogs?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Circular dichroism (CD) : Correlate optical activity with ee values.

- Control experiments : Test racemic mixtures to calibrate detection limits .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Process analytical technology (PAT) : Implement real-time monitoring via inline IR spectroscopy.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for raw materials and reaction endpoints.

- Statistical control : Use Six Sigma frameworks to minimize variance .

Q. Methodological Frameworks for Data Analysis

属性

IUPAC Name |

1-prop-2-enylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGMSGYKSGNPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162712 | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-67-4 | |

| Record name | 1-(2-Propen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。